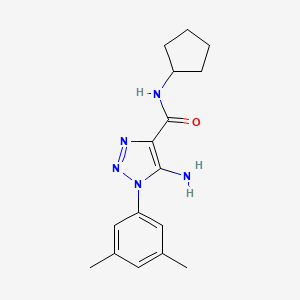

5-amino-N-cyclopentyl-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-amino-1,2,3-triazole-4-carboxamide derivatives represent a class of compounds that have attracted interest due to their versatile application in medicinal chemistry and material science. Their synthesis and functionalization offer pathways to a wide range of biologically active compounds and innovative materials.

Synthesis Analysis

The synthesis of triazole-based compounds often involves cycloaddition reactions, with the ruthenium-catalyzed synthesis being notable for its efficiency in generating triazole amino acids. These compounds serve as precursors for peptidomimetics and biologically active molecules, including triazoles active as HSP90 inhibitors (Ferrini et al., 2015). Additionally, the 1,3-dipolar cycloaddition of carbodiimides and nitrilimines has been developed for the synthesis of 5-amino-1,2,4-triazoles, expanding the arsenal of synthetic methodologies (Yen et al., 2016).

Molecular Structure Analysis

The molecular structure of triazole derivatives has been elucidated through various spectroscopic techniques, including FT-IR, NMR spectroscopy, and single-crystal X-ray diffraction studies. These analyses confirm the regioselectivity of cycloaddition reactions and provide insight into the 3D structures conducive to biological activity (Anuradha et al., 2014).

Chemical Reactions and Properties

Triazole compounds undergo a range of chemical reactions, including Dimroth rearrangements, which significantly affect their chemical properties. The ability to undergo such rearrangements and form various derivatives under different conditions highlights the chemical versatility of these compounds (Sutherland & Tennant, 1971).

Physical Properties Analysis

The physical properties of 5-amino-1,2,3-triazole derivatives, such as solubility, melting points, and stability, are influenced by the nature of substituents on the triazole ring. These properties are crucial for determining the compounds' applicability in different domains, including pharmaceutical formulations and material science.

Chemical Properties Analysis

The chemical properties, such as reactivity towards acylation, nucleophilic substitution, and cycloaddition reactions, define the scope of functionalization and potential applications of these compounds. For instance, the synthesis of thioamides and exploration of their heterocyclization reactions have led to new heterocyclic ensembles (Belskaya et al., 2009).

Propriétés

IUPAC Name |

5-amino-N-cyclopentyl-1-(3,5-dimethylphenyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O/c1-10-7-11(2)9-13(8-10)21-15(17)14(19-20-21)16(22)18-12-5-3-4-6-12/h7-9,12H,3-6,17H2,1-2H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOIRLWRODCYWFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C(=C(N=N2)C(=O)NC3CCCC3)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-[(2-chlorobenzoyl)amino]benzoate](/img/structure/B5604356.png)

![2,6-dimethylbenzo-1,4-quinone 1-[O-(3,4,5-trimethoxybenzoyl)oxime]](/img/structure/B5604359.png)

![1,9-dimethyl-4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5604372.png)

![2-benzyl-4-{[3-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}-1,3-thiazole](/img/structure/B5604375.png)

![3-isobutyl-5-{[3-(2-methoxyphenoxy)-1-azetidinyl]carbonyl}-1-methyl-1H-pyrazole](/img/structure/B5604379.png)

![(3S*,4R*)-1-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5604380.png)

![3-chloro-1-(2,4-dimethylphenyl)-4-[(4-fluorophenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5604397.png)

![[4-(2-thienylacetyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5604434.png)

![1-{2-[7-(2,4-dichlorobenzylidene)-3-(2,4-dichlorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(2,4-dichlorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5604440.png)